Violamine R

Description

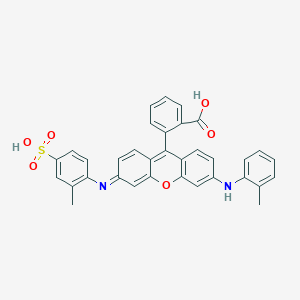

Structure

2D Structure

3D Structure

Properties

CAS No. |

10213-95-3 |

|---|---|

Molecular Formula |

C34H26N2O6S |

Molecular Weight |

590.6 g/mol |

IUPAC Name |

2-[3-(2-methylanilino)-6-(2-methyl-4-sulfoanilino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C34H26N2O6S/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41) |

InChI Key |

OOOJBBUBZCLWDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)O)C)C6=CC=CC=C6C(=O)[O-] |

Other CAS No. |

6252-76-2 |

Related CAS |

6252-76-2 (mono-hydrochloride salt hydroxide inner salt) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Principle of Violamine R

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Understanding the Fluorescent Behavior of Violamine R

This compound, also known as Acid Violet 9, is a synthetic dye recognized for its potent fluorogenic properties.[1] Its core fluorescence principle lies in its chemical structure, a substituted xanthene derivative, which facilitates the absorption of light energy and subsequent emission at a longer wavelength. The molecule's utility as a fluorescent probe is particularly pronounced in studies of single-molecule spectroscopy, where its fluorescence intermittency, or "blinking," provides insights into its local environment.[2] This behavior is highly dependent on environmental and temperature factors, making it a sensitive indicator for various applications.[1]

The chemical structure of this compound is C₃₄H₂₆N₂O₆S.[3]

Quantitative Photophysical Data

| Property | Value | Solvent/Conditions | Notes |

| Absorption Maximum (λ_abs_) | ~529 nm | Varies | One source reports an absorption maximum of 529 nm.[3] Another source indicates a peak at 752 nm, a discrepancy that may be attributable to different molecular forms, aggregation states, or measurement environments. Further investigation is required to resolve this. |

| Molar Extinction Coefficient (ε) | Data not available | - | The molar extinction coefficient is a critical parameter for quantitative fluorescence studies and needs to be experimentally determined. |

| Excitation Maximum (λ_ex_) | Data not available | - | While related to the absorption maximum, the optimal excitation wavelength should be experimentally determined for specific applications and instrumentation. |

| Emission Maximum (λ_em_) | Data not available | - | The emission maximum is a key characteristic of a fluorophore and is expected to exhibit solvatochromic shifts. |

| Fluorescence Quantum Yield (Φ_f_) | Data not available | - | The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter that requires experimental determination for this compound in various solvents. |

| Fluorescence Lifetime (τ_f_) | Data not available | - | The fluorescence lifetime provides insights into the excited state dynamics and can be sensitive to the local environment. |

Core Fluorescence Mechanism: A Jablonski Diagram Perspective

The fluorescence of this compound can be conceptually understood through a Jablonski diagram, which illustrates the electronic transitions that occur.

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Upon absorption of a photon of appropriate energy, a this compound molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through vibrational relaxation. From this state, it can return to the ground state via several pathways:

-

Fluorescence: The emissive decay from the lowest vibrational level of S₁ to one of the vibrational levels of S₀, resulting in the emission of a photon. This is the primary process of interest.

-

Internal Conversion: A non-radiative decay to the ground state, where the energy is dissipated as heat.

-

Intersystem Crossing: A transition to a long-lived triplet state (T₁), from which it can return to the ground state via phosphorescence (a slower emissive process) or non-radiative decay.

Factors Influencing Fluorescence: Environmental Sensitivity

The fluorescence of this compound is known to be highly sensitive to its local environment, a characteristic that is both a challenge and an opportunity in its application.

Temperature and Environmental Rigidity: The Phenomenon of Blinking

A key aspect of this compound's fluorescence is its intermittency, or "blinking," particularly at the single-molecule level. This phenomenon, where the molecule cycles between fluorescent "on" and dark "off" states, is strongly influenced by the surrounding environment and temperature.

Studies have shown that in a poly(vinyl alcohol) (PVA) matrix, the blinking kinetics are consistent with an electron transfer mechanism via tunneling between this compound and the polymer. In contrast, within single crystals of potassium acid phthalate (KAP), the blinking is attributed to a non-adiabatic proton-transfer process. This environmental dependence on the blinking mechanism highlights the probe's sensitivity to its immediate molecular surroundings.

Caption: Environmental dependence of this compound's fluorescence blinking mechanism.

Solvatochromism and pH Sensitivity

While specific studies on the solvatochromism and pH sensitivity of this compound are limited, dyes with similar xanthene structures typically exhibit shifts in their absorption and emission spectra in response to changes in solvent polarity and pH. It is anticipated that this compound will display positive solvatochromism, with a red-shift in its emission spectrum as solvent polarity increases. The presence of ionizable groups in its structure suggests a potential for pH-dependent fluorescence, although this requires experimental verification.

Experimental Protocols

Determination of Molar Extinction Coefficient

A precise determination of the molar extinction coefficient (ε) is fundamental for quantitative applications.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol) with a precisely known concentration.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Beer-Lambert Law Plot: Plot the absorbance at λ_abs_ against the concentration of this compound.

-

Calculation of ε: The molar extinction coefficient is determined from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f_) can be determined relative to a well-characterized standard.

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Rhodamine 6G in ethanol, Φ_f_ ≈ 0.95).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound. The quantum yield of this compound (Φ_f,VR_) can be calculated using the following equation:

Φ_f,VR_ = Φ_f,std_ * (Slope_VR_ / Slope_std_) * (n_VR_² / n_std_²)

where Φ_f,std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (which is the same for both in this case).

Protocol for Staining Cells with this compound for Fluorescence Microscopy

While this compound is primarily known for its use in materials science, its utility as a cellular stain can be explored. The following is a general protocol that can be adapted.

Methodology:

-

Cell Culture: Culture cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips).

-

Preparation of Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) at a concentration to be optimized (typically in the low micromolar range).

-

Cell Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the this compound staining solution for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Wash the cells several times with PBS to remove excess stain.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound.

-

Caption: General workflow for cell staining with this compound.

Applications in Research and Drug Development

The unique photophysical properties of this compound, particularly its environmental sensitivity, open up several potential applications:

-

Probing Microenvironments: Its fluorescence blinking can be used to study the local viscosity, polarity, and chemical composition of materials at the nanoscale.

-

Temperature Sensing: The temperature dependence of its fluorescence intermittency allows for its use as a nanoscale thermometer.

-

Cellular Imaging: While not a conventional biological stain, its potential to report on the local environment within cells could be explored, for instance, in studying cellular viscosity or the composition of lipid membranes.

Conclusion

This compound is a fluorophore with a complex and sensitive fluorescence behavior. Its core principle is rooted in the electronic transitions of its xanthene structure, but its most defining characteristic is the strong dependence of its fluorescence intermittency on the immediate environment. While there are gaps in the quantitative characterization of its photophysical properties, its demonstrated sensitivity makes it a promising tool for advanced microscopy and materials science applications. Further research to fully characterize its spectral properties and environmental responses will undoubtedly expand its utility in various scientific fields, including drug development, where understanding molecular interactions at the nanoscale is paramount.

References

Violamine R: A Technical Guide to its Mechanism of Action as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic dye with a history of use in histology and hematology.[1][2] While its application as a traditional biological stain is noted, the contemporary scientific focus has shifted towards its robust and intriguing properties as a fluorophore. This guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its well-documented behavior as a fluorescent probe, particularly its environment-sensitive photoluminescence.

This document synthesizes the current understanding of this compound's photophysical properties, the proposed mechanisms behind its fluorescence intermittency, and the experimental protocols for its study. It is designed to be a valuable resource for researchers interested in advanced fluorescence microscopy, single-molecule studies, and the application of environmentally sensitive probes.

Photophysical Properties of this compound

This compound's utility as a fluorescent probe is defined by its specific photophysical characteristics. A summary of its key properties is presented in Table 1. It is important to note a significant discrepancy in the reported absorbance maximum in the available literature, which may be due to different solvent conditions or measurement techniques.

| Property | Value(s) | Source(s) |

| Chemical Formula | C₃₄H₂₆N₂O₆S | [1] |

| Molar Mass | 590.65 g/mol | [1] |

| CAS Number | 6252-76-2 | [1] |

| Synonyms | Acid Violet 9, C.I. 45190 | |

| Absorbance Maximum (λmax) | 529 nm or 752 nm | |

| Fluorescence Quantum Yield | Not reported in the searched literature | |

| Stokes Shift | Not reported in the searched literature | |

| Molar Extinction Coefficient | Not reported in the searched literature |

Core Mechanism of Action: Environment-Dependent Fluorescence Intermittency

The most extensively studied aspect of this compound's mechanism of action is its photoluminescence (PL) intermittency, commonly known as "blinking." This phenomenon, where single molecules stochastically switch between emissive ("on") and non-emissive ("dark" or "off") states, is highly dependent on the molecule's immediate environment. Research has elucidated two distinct mechanisms to explain this behavior in different matrices.

Electron Transfer via Tunneling in Poly(vinyl alcohol) (PVOH)

In a poly(vinyl alcohol) (PVOH) matrix, the blinking behavior of this compound is independent of temperature. This observation supports a model of electron transfer via tunneling between the this compound molecule and the surrounding polymer. In this proposed mechanism, the excited fluorophore can transfer an electron to a trap state within the PVOH, entering a non-emissive radical-ion state. The return to the emissive neutral state is also governed by a tunneling process.

Caption: Electron Transfer Mechanism in PVOH.

Non-Adiabatic Proton Transfer in Potassium Acid Phthalate (KAP)

In contrast, when embedded in single crystals of potassium acid phthalate (KAP), the fluorescence intermittency of this compound is temperature-dependent, with blinking slowing down at higher temperatures. This finding is inconsistent with an electron transfer model. Instead, a non-adiabatic proton-transfer between the this compound molecule and the KAP crystal lattice is proposed. In this model, the excited this compound molecule can undergo a proton transfer with a nearby carboxylate group of a phthalate ion, forming a non-emissive species. The reversal of this proton transfer is required for the molecule to return to its fluorescent state.

Caption: Proton Transfer Mechanism in KAP.

Experimental Protocols: Single-Molecule Fluorescence Spectroscopy

The investigation of this compound's fluorescence intermittency relies on single-molecule fluorescence spectroscopy. Below is a generalized protocol based on the methodologies described in the literature for preparing samples for such studies.

Objective: To disperse this compound molecules in a polymer film or crystal at a concentration suitable for single-molecule imaging and to analyze their fluorescence blinking behavior.

Materials:

-

This compound

-

Poly(vinyl alcohol) (PVOH) or Potassium Acid Phthalate (KAP)

-

Deionized water

-

Glass coverslips

-

Spin coater

-

Fluorescence microscope equipped for single-molecule detection (e.g., TIRF microscope)

-

Laser for excitation (e.g., 532 nm)

-

EMCCD camera or other sensitive detector

Methodology for PVOH Film Preparation:

-

Solution Preparation:

-

Prepare a stock solution of this compound in deionized water (e.g., 1 mM).

-

Prepare a 2% (w/v) solution of PVOH in deionized water by heating (e.g., at 90°C) with stirring until fully dissolved.

-

Add the this compound stock solution to the warm PVOH solution to achieve a final concentration in the nanomolar range (e.g., 1-10 nM). This low concentration is critical for ensuring that individual molecules are spatially separated.

-

-

Sample Preparation:

-

Clean glass coverslips thoroughly (e.g., by sonication in ethanol and water).

-

Deposit a small volume of the this compound/PVOH solution onto a cleaned coverslip.

-

Spin-coat the solution at a speed of approximately 2000 rpm for 60 seconds to create a thin, uniform film.

-

Allow the film to dry completely in a desiccator.

-

Methodology for KAP Crystal Doping:

-

Crystal Growth:

-

Prepare a saturated aqueous solution of KAP.

-

Add this compound to the saturated KAP solution to achieve a low concentration.

-

Grow single crystals of KAP doped with this compound by slow evaporation of the solvent at room temperature.

-

-

Sample Preparation:

-

Select a thin, optically clear doped crystal for imaging.

-

Mount the crystal on a microscope slide.

-

Data Acquisition and Analysis:

-

Microscopy:

-

Mount the prepared sample on the fluorescence microscope.

-

Illuminate the sample with the excitation laser.

-

Collect the fluorescence emission from individual spots (single molecules) using the EMCCD camera over time to generate fluorescence intensity trajectories.

-

-

Data Analysis:

-

Analyze the fluorescence intensity trajectories to identify "on" and "off" periods.

-

Generate probability histograms of the "on" and "off" durations.

-

Fit these histograms to a power-law distribution to characterize the blinking kinetics.

-

Caption: Workflow for this compound Single-Molecule Studies.

Applications and Future Outlook

The primary application of this compound, based on current scientific literature, is as a model system for investigating the fundamental photophysics of fluorophores. Its distinct, environment-dependent blinking mechanisms make it a valuable tool for understanding how a molecule's local environment can dictate its photophysical behavior. This has practical implications in the field of materials science, for example, in the use of fluorescent probes to study the properties of polymers, such as their glass transition temperatures.

While historical and commercial sources refer to this compound's use in hematology and histology, there is a conspicuous absence of detailed protocols, specific cellular targets, or mechanistic studies in these contexts within the contemporary scientific literature. This suggests that while it may have been used as a general stain, its specificity and the nature of its interactions with biological macromolecules have not been well-characterized or have been superseded by more effective staining agents.

For drug development professionals, the key takeaway is the principle of environmental sensitivity. The behavior of this compound underscores how a molecule's fluorescent properties can be modulated by its surroundings. This concept is central to the design of "smart" fluorescent probes that report on specific microenvironments within cells or tissues, such as changes in polarity, pH, or the presence of specific ions or biomolecules.

Conclusion

This compound presents a dual narrative: that of a historically used dye and a modern tool for fundamental photophysical research. While its mechanism of action in traditional biological staining remains largely uncharacterized in the available literature, its behavior as a fluorescent probe is a subject of detailed scientific inquiry. The core of its currently understood mechanism lies in its environment-dependent fluorescence intermittency, which is governed by distinct processes of electron or proton transfer depending on the surrounding matrix. For researchers and scientists, this compound serves as an excellent case study in the complex interplay between a fluorophore and its environment, a principle that continues to drive the development of advanced molecular probes for biological and materials science.

References

Violamine R: A Comprehensive Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the chemical and practical applications of Violamine R.

Core Chemical and Physical Data

This compound, also known as Acid Violet 9, is a synthetic dye belonging to the xanthene class.[1] Its chemical properties are summarized below. A notable point is the discrepancy in molecular weight, which depends on whether it is in its sodium salt or free acid form.

| Identifier | Value | Reference |

| CAS Number | 6252-76-2 | [2][3][4][5] |

| Synonyms | Acid Violet 9, C.I. 45190, Fast Acid Violet | |

| Molecular Formula (Sodium Salt) | C₃₄H₂₅N₂NaO₆S | |

| Molecular Weight (Sodium Salt) | 612.63 g/mol | |

| Molecular Formula (Free Acid) | C₃₄H₂₆N₂O₆S | |

| Molecular Weight (Free Acid) | 590.65 g/mol | |

| Appearance | Red-light purple powder | |

| Solubility | Soluble in water and ethanol (purple solution), soluble in acetone, and easily soluble in ethylene glycol ether. | |

| UV Absorption Maximum | 529 nm |

Primary Applications and Experimental Protocols

Fluorescence Intermittency Studies

This compound is utilized to investigate the local environment and temperature-dependent dynamics of polymers, such as poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP). Its fluorescence blinking characteristics provide insights into the glass-transition temperature (Tg) of the polymer host.

The following protocol is synthesized from methodologies described in studies of this compound's fluorescence in PVOH.

-

Solution Preparation :

-

Prepare a stock solution of this compound at a concentration of approximately 1.5 x 10⁻⁷ M in deionized water.

-

Prepare a 20 wt% solution of poly(vinyl alcohol) (PVOH, MW 10 kDa) in deionized water. The polymer solution should be mixed for 24 hours to ensure complete dissolution.

-

-

Sample Deposition :

-

Deposit a 100 µL aliquot of the this compound/PVOH solution onto a glass coverslip.

-

Spin-coat the coverslip at 3000 rpm for 30 seconds to create a thin film (approximately 250 nm).

-

Store the prepared samples under vacuum overnight at room temperature before imaging.

-

-

Microscopy and Data Acquisition :

-

Utilize a wide-field fluorescence microscope equipped with a suitable laser for excitation (e.g., 532 nm) and an electron-multiplying charge-coupled device (EMCCD) camera for detection.

-

Acquire time-series images of single this compound molecules, recording the fluorescence intensity fluctuations over time. An integration time of 50 ms per frame is a typical starting point.

-

-

Data Analysis :

-

Analyze the fluorescence time traces to identify "on" (emissive) and "off" (non-emissive) periods.

-

Construct probability distributions of the on- and off-time durations.

-

Fit these distributions to a power-law to characterize the blinking kinetics.

-

References

An In-depth Technical Guide to the Spectroscopic Properties of Violamine R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the absorption and emission spectral properties of Violamine R (also known as Acid Violet 9). Due to inconsistencies and gaps in readily available literature, this guide also furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Spectroscopic Properties of this compound

This compound is a synthetic fluorophore belonging to the xanthene class of dyes.[1] It is utilized as a potent fluorophore and sees application as a stain in histology and hematology.[2][3][4] Its photoluminescence is noted to be dependent on its environment and temperature, particularly when used within polymer matrices like poly(vinyl alcohol) (PVOH).[2]

Researchers are advised to experimentally determine these parameters in their specific solvent system of interest.

| Parameter | Reported Value(s) | Solvent/Conditions | Notes |

| Absorption Maximum (λmax) | 529 nm | Not Specified | Significant discrepancy exists in reported values. |

| 752 nm | Not Specified | This value may represent an aggregate or a different electronic state. | |

| Emission Maximum (λem) | Data Not Available | - | Must be determined experimentally. |

| Molar Absorptivity (ε) | Data Not Available | - | Must be determined experimentally. |

| Fluorescence Quantum Yield (ΦF) | Data Not Available | - | Must be determined experimentally. |

| Stokes Shift (Δλ) | Data Not Available | - | Can be calculated once λmax and λem are determined (Δλ = λem - λmax). |

Experimental Protocols

The following sections provide detailed methodologies for characterizing the spectral properties of this compound and for its application in cellular staining.

This protocol outlines the steps to determine the absorption maximum (λmax), emission maximum (λem), and fluorescence quantum yield (ΦF) of this compound.

2.1.1 Materials and Equipment

-

This compound (Acid Violet 9) powder

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO, phosphate-buffered saline)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated volumetric flasks and pipettes

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95)

2.1.2 Procedure: Absorption Spectrum (Determination of λmax)

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the same solvent. A typical concentration range for absorption measurements is 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline/blank spectrum.

-

Sample Measurement: Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the absorption maximum (λmax). Use the absorbance value at λmax and the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).

2.1.3 Procedure: Emission Spectrum (Determination of λem)

-

Sample Preparation: Use a dilute solution (absorbance at λmax < 0.1 to avoid inner filter effects) of this compound.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer. Set the excitation wavelength to the experimentally determined λmax.

-

Emission Scan: Scan the emission wavelengths over a range starting just above the excitation wavelength to a longer wavelength (e.g., if λmax is 530 nm, scan from 540 nm to 800 nm).

-

Data Analysis: The wavelength corresponding to the peak intensity in the emission spectrum is the emission maximum (λem).

2.1.4 Procedure: Relative Quantum Yield (ΦF) Determination

-

Prepare Standard: Prepare a solution of the standard fluorophore in the same solvent, with an absorbance value at the excitation wavelength that is close to that of the this compound sample.

-

Measure Spectra:

-

Measure the absorption of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for both solutions using the same excitation wavelength and instrument settings.

-

-

Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for both the this compound sample and the standard.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound (ΦF,VR):

ΦF,VR = ΦF,Std * (IVR / IStd) * (AStd / AVR) * (nVR2 / nStd2)

Where:

-

ΦF,Std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

This protocol provides a general workflow for staining fixed and permeabilized cells with this compound for visualization by fluorescence microscopy.

2.2.1 Materials and Equipment

-

Cultured cells on glass coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

2.2.2 Procedure

-

Cell Preparation: Wash cultured cells on coverslips twice with PBS.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Dilute the this compound stock solution to a final working concentration (e.g., 1-10 µM) in PBS. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Use an excitation source and emission filter corresponding to the determined spectra of this compound.

Visualized Workflows

Since this compound is used as a general histological and cellular stain rather than a probe in a specific signaling pathway, the following diagram illustrates the general experimental workflow for its application in fluorescence microscopy.

Caption: General workflow for staining fixed and permeabilized cells with this compound.

References

Unveiling the Photophysical intricacies of Violamine R: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of Violamine R, a synthetic dye with potential applications in various scientific domains. Tailored for researchers, scientists, and drug development professionals, this document consolidates available data on its spectral characteristics, details experimental methodologies for its characterization, and explores its behavior in different environments.

Core Photophysical Parameters of this compound

This compound, also known as Acid Violet 9, is a potent fluorophore whose photophysical properties are notably sensitive to its local environment.[1][2] This sensitivity, particularly its fluorescence intermittency in polymeric matrices, has been a subject of interest.[1][2] A summary of its key photophysical parameters is presented below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_abs_) | 529 nm | Not specified | [3] |

| 752 nm | Not specified | ||

| Fluorescence Emission Maximum (λ_em_) | Data not available | ||

| Molar Absorptivity (ε) | Data not available | ||

| Fluorescence Quantum Yield (Φ_F_) | Data not available | ||

| Fluorescence Lifetime (τ_F_) | Data not available |

Note: The significant discrepancy in the reported absorption maxima suggests a strong dependence on the solvent environment or potential for aggregation. Further investigation is required to fully characterize this behavior.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs_) of this compound.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is employed.

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol, DMSO). A series of dilutions are then made to obtain solutions with absorbances in the linear range of the instrument (typically 0.1 to 1.0).

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 400-800 nm). A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λ_abs_. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Workflow for Absorption Spectroscopy

Caption: Workflow for determining the absorption properties of this compound.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em_) of this compound.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector is used.

-

Sample Preparation: A dilute solution of this compound (absorbance at λ_exc_ < 0.1) is prepared in the desired solvent to avoid inner filter effects.

-

Measurement: The sample is excited at its absorption maximum (λ_abs_). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is identified as λ_em_.

Experimental Workflow for Fluorescence Spectroscopy

References

Unveiling the Potential of Violamine R in Cellular Imaging and Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violamine R, a synthetic dye also known as Acid Violet 9, is a potent fluorophore with emerging applications in material science and traditional roles in histology.[1][2] While its direct, in-depth applications in mechanistic cell biology are not extensively documented, its properties as a stain suggest potential utility in cellular analysis. This technical guide provides a comprehensive overview of the known characteristics of this compound. Due to the limited specific cell biology protocols for this compound, this document presents a detailed guide to a comparable and widely used technique in cell biology, the Crystal Violet assay, for assessing cell viability and cytotoxicity.[1][3][4] This guide includes detailed experimental protocols, data presentation tables, and mandatory visualizations of experimental workflows and a representative signaling pathway to equip researchers with practical knowledge and methodologies.

Introduction to this compound

This compound is a synthetic violet dye recognized for its utility as a stain in hematology and histology. Chemically, it is a complex organic salt with fluorescent properties. Its application in cell biology has primarily been in the context of general staining, with limited exploration of its potential as a specific probe for cellular processes or signaling pathways. Recent research has highlighted its environment- and temperature-dependent photoluminescence, suggesting novel applications in materials science as a nanoscale temperature sensor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the potential development of new applications.

| Property | Value | Reference |

| Alternate Names | Acid Violet 9, FAST ACID VIOLET | |

| CAS Number | 6252-76-2 | |

| Molecular Formula | C₃₄H₂₅N₂NaO₆S | |

| Molecular Weight | 612.63 g/mol | |

| UV Absorption Maximum | 529 nm | |

| Appearance | Solid | |

| Key Characteristics | Potent fluorophore with environment and temperature-dependent photoluminescence intermittency. | |

| Primary Applications | Stain in hematology and histology; potential as a temperature sensor in polymer science. |

Crystal Violet Assay: A Practical Alternative for Cell Viability and Cytotoxicity Studies

Given the limited specific protocols for this compound in cell biology, we present a detailed guide to the Crystal Violet assay. This method is a simple, robust, and widely used colorimetric assay to determine cell viability, particularly for adherent cells. The principle of the assay is based on the ability of the dye to bind to proteins and DNA of cells. In a typical cytotoxicity experiment, viable adherent cells will remain attached to the culture plate, while dead cells will detach and be washed away. The amount of remaining dye is proportional to the biomass of viable cells and can be quantified by measuring the absorbance of the solubilized dye.

Quantitative Parameters for Crystal Violet Assay

The following table summarizes the key quantitative parameters for performing a Crystal Violet cell viability assay.

| Parameter | Value | Reference |

| Crystal Violet Concentration | 0.1% - 0.5% (w/v) in 20% methanol | |

| Incubation Time | 10 - 30 minutes at room temperature | |

| Solubilization Solution | 100% Methanol or 1% SDS | |

| Absorbance Wavelength | 570 - 590 nm | |

| Typical Plate Format | 96-well, 24-well, or 12-well plates |

Detailed Experimental Protocol for Crystal Violet Cytotoxicity Assay

This protocol is designed for a 96-well plate format but can be scaled for other plate sizes.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test compound (e.g., a potential cytotoxic drug)

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization Solution: 100% methanol

-

96-well tissue culture plates

-

Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding: Seed adherent cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment. Include wells with medium only to serve as a blank control. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated cells as a negative control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add the fixative solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixative solution and add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with tap water to remove the excess stain. Repeat the washing step three to four times. Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry completely.

-

Solubilization: Add the solubilization solution (e.g., 100% methanol) to each well to dissolve the bound dye. Incubate for 20 minutes at room temperature on a shaker to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 570 and 590 nm using a plate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the results as a percentage of the untreated control cells to determine the relative cell viability.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Crystal Violet cytotoxicity assay workflow.

Application in Signaling Pathway Analysis

While this compound is not currently associated with the study of specific signaling pathways, understanding these pathways is crucial in cell biology and drug development. A common area of investigation is kinase signaling cascades, which regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The diagram below represents a generic mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently studied in cancer research.

Conclusion and Future Directions

This compound is a dye with established roles in histology and potential in materials science due to its fluorescent properties. Its application as a specific probe in mechanistic cell biology research remains an area for future exploration. The development of this compound derivatives or its use in novel imaging modalities could unlock new applications in studying cellular structures and processes.

In the interim, established and reliable methods like the Crystal Violet assay provide a valuable tool for researchers in cell biology and drug development for assessing cell viability and cytotoxicity. The protocols and workflows detailed in this guide offer a practical resource for implementing these essential techniques in the laboratory. As research progresses, the fundamental principles of cell staining and analysis will continue to be cornerstones of biological discovery.

References

An In-depth Technical Guide to the Photobleaching of Violamine R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photobleaching phenomena observed in Violamine R, a potent fluorophore with applications in various scientific domains. Understanding the mechanisms underlying its photodegradation is crucial for optimizing its use in fluorescence-based assays, microscopy, and other applications where photostability is paramount. This document outlines the core mechanisms, provides relevant quantitative data for analogous dyes to serve as a benchmark, details experimental protocols for characterization, and presents visual workflows and pathways to facilitate a deeper understanding.

Introduction to this compound and Photobleaching

This compound, also known as Acid Violet 9, is a fluorescent dye characterized by its environment- and temperature-dependent photoluminescence.[1][2] This property has been exploited for applications such as measuring temperatures around the glass-transition temperature of polymer hosts like poly(vinyl alcohol) (PVA).[1][2]

Photobleaching, or the irreversible loss of fluorescence, is a critical limitation for many fluorophores, including this compound. This process is initiated by the absorption of light, which elevates the fluorophore to an excited electronic state. From this excited state, a series of photochemical reactions can occur, leading to the chemical alteration of the molecule and the permanent loss of its ability to fluoresce. The primary pathways for photobleaching often involve the long-lived triplet state of the fluorophore and the generation of reactive oxygen species (ROS).

Core Mechanisms of this compound Photobleaching

The photobleaching of this compound is a complex process influenced by its molecular structure and the surrounding microenvironment. The primary mechanisms involve the population of a triplet excited state (T1) from the initial singlet excited state (S1) via intersystem crossing (ISC). This triplet state is relatively long-lived and highly reactive, making it a key intermediate in photodegradation pathways.

Two distinct mechanisms have been proposed for the photoluminescence intermittency ("blinking"), a precursor to irreversible photobleaching, of single this compound molecules depending on the host matrix:

-

Electron Transfer: In a poly(vinyl alcohol) (PVA) matrix, the blinking behavior of this compound is consistent with an electron transfer mechanism. The photoexcited this compound can undergo electron transfer with the surrounding polymer, forming a radical ion pair. This charge-separated state is non-emissive (a "dark state"). While often reversible, prolonged existence in this radical state increases the likelihood of irreversible chemical reactions leading to photobleaching.

-

Proton Transfer: In contrast, when embedded in potassium acid phthalate (KAP) single crystals, the blinking of this compound is attributed to a non-adiabatic proton transfer between the dye and the KAP matrix. This process also leads to the formation of a non-emissive species. The temperature dependence of the blinking kinetics in KAP supports this proton transfer model over an electron transfer mechanism.

In the presence of molecular oxygen, the excited triplet state of this compound can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the this compound molecule itself or other nearby molecules, leading to oxidative damage and photobleaching.

Quantitative Data

Specific quantitative data for the photobleaching of this compound is not extensively available in the public domain. However, by examining data from structurally related xanthene and rhodamine dyes, we can establish a reasonable expectation for the photophysical parameters of this compound.

Table 1: Photobleaching Quantum Yields of Related Xanthene Dyes

| Dye | Solvent/Matrix | Photobleaching Quantum Yield (Φ_b) | Reference |

| Rhodamine 6G | Water | 1.5 x 10⁻⁶ | [3] |

| Rhodamine 6G | Ethanol | 5.0 x 10⁻⁷ | |

| Rhodamine 6G | PVA | Varies with intensity and oxygen | |

| Fluorescein | Water (pH 9) | 3.4 x 10⁻⁷ | |

| Eosin Y | Water | 2.8 x 10⁻⁶ |

Table 2: Singlet Oxygen Quantum Yields of Related Xanthene Dyes

| Dye | Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |

| Rose Bengal | Water | 0.76 | |

| Eosin Y | Water | 0.57 | |

| Erythrosin B | Water | 0.62 | |

| Fluorescein | Water | 0.03 | |

| Rhodamine B | Ethanol | 0.15 |

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φ_b)

This protocol describes a method to determine the photobleaching quantum yield of this compound in a solution or polymer film using fluorescence microscopy.

4.1.1. Materials and Equipment

-

This compound

-

Solvent (e.g., ethanol, water) or polymer matrix (e.g., PVA)

-

Fluorescence microscope with a stable light source (e.g., laser, LED)

-

Sensitive detector (e.g., sCMOS or EMCCD camera)

-

Image acquisition and analysis software (e.g., ImageJ/Fiji)

-

Spectrophotometer

4.1.2. Procedure

-

Sample Preparation:

-

Solution: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Polymer Film: Prepare a thin film of this compound embedded in the polymer matrix (e.g., PVA) on a microscope slide by spin-coating or drop-casting a solution of the polymer and dye.

-

-

Microscope Setup:

-

Place the sample on the microscope stage.

-

Select the appropriate excitation and emission filters for this compound.

-

Adjust the illumination intensity to a level that induces measurable photobleaching over a reasonable time frame.

-

-

Image Acquisition:

-

Acquire a time-lapse series of fluorescence images of the sample under continuous illumination. The time interval between frames should be consistent.

-

-

Data Analysis:

-

Using image analysis software, define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay of fluorescence intensity to a single or multi-exponential decay function to determine the photobleaching rate constant (k_b).

-

The photobleaching quantum yield (Φ_b) can then be calculated using the following equation: Φ_b = k_b / (σ * I) where:

-

k_b is the photobleaching rate constant.

-

σ is the absorption cross-section of the dye at the excitation wavelength.

-

I is the photon flux of the excitation light.

-

-

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This protocol outlines a relative method for determining the singlet oxygen quantum yield of this compound using a chemical trap.

4.2.1. Materials and Equipment

-

This compound

-

Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Light source with a narrow bandpass filter centered at the excitation wavelength

4.2.2. Procedure

-

Sample Preparation:

-

Prepare solutions of this compound and the reference photosensitizer in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is similar and low (typically < 0.1).

-

Prepare a stock solution of the singlet oxygen trap (e.g., DPBF).

-

-

Measurement:

-

To a cuvette containing the this compound solution, add a small aliquot of the DPBF stock solution.

-

Measure the initial absorbance of DPBF at its absorption maximum (around 410 nm).

-

Irradiate the solution with the light source for a defined period.

-

Measure the absorbance of DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.

-

Repeat the measurement at several time points to determine the initial rate of DPBF consumption.

-

Repeat the entire procedure with the reference photosensitizer under identical conditions.

-

-

Data Analysis:

-

Plot the absorbance of DPBF as a function of irradiation time for both this compound and the reference.

-

Determine the initial rate of absorbance change (slope of the linear region) for both samples.

-

The singlet oxygen quantum yield of this compound (Φ_Δ,VR) can be calculated using the following equation: Φ_Δ,VR = Φ_Δ,ref * (k_VR / k_ref) * (F_ref / F_VR) where:

-

Φ_Δ,ref is the singlet oxygen quantum yield of the reference.

-

k_VR and k_ref are the initial rates of DPBF consumption for this compound and the reference, respectively.

-

F_VR and F_ref are the fractions of light absorbed by this compound and the reference, respectively.

-

-

Mandatory Visualizations

Caption: General photobleaching pathways for this compound.

Caption: Workflow for photobleaching quantum yield determination.

Caption: Workflow for singlet oxygen quantum yield determination.

References

Methodological & Application

Application Notes and Protocols: Violamine R Staining for Paraffin-Embedded Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violamine R, also known as Acid Violet 9, is a synthetic dye noted for its properties as a potent fluorophore.[1][2] While its primary applications have been explored in materials science, it is also described as a useful stain in hematology and histology.[3][4] These application notes provide a detailed, albeit hypothetical, protocol for the use of this compound as a fluorescent stain for paraffin-embedded tissue sections. This protocol is based on standard histological and fluorescence microscopy techniques, adapted for the known properties of this compound.

A critical aspect of fluorescence microscopy is the understanding of the spectral properties of the fluorophore. There is conflicting information in publicly available resources regarding the absorbance maximum of this compound. Some sources indicate a UV absorption maximum at 529 nm, while others report a peak at 752 nm.[3] Given that this compound is a violet dye, it is most likely to absorb light in the complementary color region, which is yellow-green (approximately 560-590 nm). For the purposes of this protocol, we will assume an excitation maximum in the green range, compatible with the reported 529 nm absorbance, and an emission in the red part of the spectrum. Researchers are advised to determine the optimal excitation and emission wavelengths empirically with their specific instrumentation.

Principle of the Method

This protocol outlines a direct fluorescent staining method. This compound, as a fluorescent dye, is applied to rehydrated paraffin-embedded tissue sections. The dye molecules are expected to bind to various tissue components, likely through electrostatic interactions, similar to other acid dyes. When excited by light of a suitable wavelength, the dye will emit fluorescence, allowing for the visualization of tissue morphology under a fluorescence microscope. The intensity of the staining may vary between different cellular and extracellular components, providing contrast to delineate tissue structures.

Materials and Reagents

-

This compound (Acid Violet 9, CAS 6252-76-2)

-

Paraffin-embedded tissue sections on charged slides

-

Xylene, histology grade

-

Ethanol (100%, 95%, 70%), histology grade

-

Distilled or deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Aqueous mounting medium with antifade reagent

-

Coverslips

-

Staining jars

-

Fluorescence microscope with appropriate filter sets (e.g., green excitation, red emission)

Experimental Protocol

This protocol details the steps for deparaffinization, rehydration, fluorescent staining with this compound, and mounting of paraffin-embedded tissue sections.

Deparaffinization and Rehydration

This step is crucial to remove the paraffin wax and gradually rehydrate the tissue sections to make them receptive to the aqueous staining solution.

-

Immerse slides in Xylene: 2 changes of 5 minutes each.

-

Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.

-

Immerse slides in 95% Ethanol: 1 change of 3 minutes.

-

Immerse slides in 70% Ethanol: 1 change of 3 minutes.

-

Rinse slides thoroughly in distilled water for 5 minutes.

This compound Staining

This section outlines the preparation of the this compound staining solution and the staining procedure itself.

-

Staining Solution Preparation : Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For a working solution, dilute the stock solution 1:10 in PBS (pH 7.4) to a final concentration of 0.01%. The optimal concentration may need to be determined empirically.

-

Staining : Immerse the rehydrated slides in the this compound working solution for 5-10 minutes at room temperature.

-

Rinsing : Briefly rinse the slides in PBS to remove excess stain. A differentiation step with acidified water may be tested to control staining intensity if required.

Dehydration and Mounting

After staining, the tissue sections are dehydrated before mounting.

-

Immerse slides in 95% Ethanol: 1 change of 2 minutes.

-

Immerse slides in 100% Ethanol: 2 changes of 2 minutes each.

-

Immerse slides in Xylene: 2 changes of 3 minutes each.

-

Mounting : Apply a drop of aqueous mounting medium with an antifade reagent to the tissue section and carefully place a coverslip, avoiding air bubbles.

Visualization

-

Examine the slides under a fluorescence microscope.

-

Based on the assumed spectral properties, use an excitation filter in the green range (e.g., 520-560 nm) and an emission filter in the red range (e.g., >580 nm).

-

Capture images using a suitable digital camera.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters of this protocol.

| Parameter | Value/Range | Notes |

| Deparaffinization | ||

| Xylene | 2 x 5 min | Ensure complete removal of paraffin. |

| 100% Ethanol | 2 x 3 min | |

| 95% Ethanol | 1 x 3 min | |

| 70% Ethanol | 1 x 3 min | |

| Staining | ||

| This compound Concentration | 0.01% (w/v) | May require optimization (e.g., 0.005% to 0.05%). |

| Staining Time | 5 - 10 min | Incubation time can be adjusted to modify staining intensity. |

| Dehydration | ||

| 95% Ethanol | 1 x 2 min | |

| 100% Ethanol | 2 x 2 min | |

| Xylene | 2 x 3 min | |

| Microscopy | ||

| Excitation Wavelength | ~529 nm (Assumed) | Optimal wavelength should be determined empirically. |

| Emission Wavelength | >580 nm (Assumed) | Dependent on the excitation wavelength and filter set availability. |

Visualizations

Experimental Workflow

Caption: Workflow for this compound staining of paraffin-embedded sections.

Principle of Fluorescence Visualization

Caption: Principle of tissue visualization using this compound fluorescence.

References

Application Notes and Protocols for Staining Frozen Tissues with Violamine R

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Violamine R as a fluorescent stain for frozen tissue sections. It is intended to offer a comprehensive guide, from tissue preparation to image acquisition, to enable reproducible and high-quality staining for research and development applications.

Introduction

This compound, also known as Acid Violet 9, is a synthetic fluorescent dye that has found utility in various biological staining applications, including hematology and histology.[1][2] Its fluorescent properties make it a valuable tool for visualizing specific tissue components under a fluorescence microscope. This document outlines the essential procedures for preparing frozen tissues, the staining protocol with this compound, and the necessary parameters for successful image acquisition.

Quantitative Data Summary

Successful fluorescent staining relies on understanding the spectral properties of the dye and the appropriate microscope filter sets. The following table summarizes the key spectral characteristics of this compound and recommended filter set specifications.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~529 nm | [2] |

| Emission Maximum (λem) | Not specified in searches | |

| Recommended Excitation Filter | Bandpass filter centered around 530-550 nm | |

| Recommended Dichroic Mirror | Longpass filter with a cut-on wavelength around 560 nm | |

| Recommended Emission Filter | Longpass or bandpass filter designed to capture red/violet fluorescence | |

| Solubility | Soluble in DMSO | [3] |

Note: There is conflicting information in the search results regarding the absorbance maximum of this compound, with one source citing 752 nm.[4] However, the more frequently cited value of ~529 nm is more consistent with a violet dye and is recommended as the starting point for determining the optimal excitation wavelength. The exact emission maximum should be determined empirically using a spectrophotometer.

Experimental Protocols

This section provides a detailed step-by-step protocol for staining frozen tissue sections with this compound.

Materials and Reagents

-

This compound (Acid Violet 9)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane (2-methylbutane)

-

Dry ice or liquid nitrogen

-

Cryostat

-

Microscope slides

-

Coverslips

-

Mounting medium (aqueous, non-fluorescent)

-

Coplin jars or staining dishes

-

Forceps

-

Pipettes and tips

-

Fluorescence microscope with appropriate filter sets

Frozen Tissue Preparation

-

Tissue Dissection: Excise the tissue of interest from the animal model.

-

Embedding:

-

Place a small amount of OCT compound in a cryomold.

-

Orient the tissue within the OCT.

-

Fill the cryomold completely with OCT, ensuring the tissue is fully covered.

-

-

Freezing:

-

Prepare a slurry of isopentane and dry ice or use liquid nitrogen.

-

Carefully lower the cryomold into the cold isopentane until the OCT block is completely frozen.

-

Store the frozen blocks at -80°C until sectioning.

-

Cryosectioning

-

Equilibrate the frozen tissue block to the temperature of the cryostat chamber (-20°C to -25°C).

-

Mount the OCT block onto the cryostat specimen holder.

-

Cut sections at a thickness of 5-10 µm.

-

Mount the tissue sections onto pre-cleaned and labeled microscope slides.

-

Air-dry the slides for 30-60 minutes at room temperature.

This compound Staining Protocol

-

Rehydration: Rehydrate the tissue sections by immersing the slides in PBS for 5 minutes.

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution in PBS to the desired working concentration. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.

-

-

Staining:

-

Carefully apply the this compound working solution to the tissue sections, ensuring complete coverage.

-

Incubate for 10-30 minutes at room temperature in a dark, humidified chamber to prevent drying.

-

-

Washing:

-

Gently rinse the slides with PBS to remove excess stain.

-

Wash the slides in two changes of PBS for 5 minutes each.

-

-

Coverslipping:

-

Mount a coverslip over the tissue section using an aqueous, non-fluorescent mounting medium.

-

Avoid introducing air bubbles.

-

-

Storage: Store the slides in the dark at 4°C until imaging.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for frozen tissues.

Hypothetical Signaling Pathway Visualization

While the specific molecular interactions of this compound in tissues are not well-documented, as a fluorescent dye, its primary interaction is expected to be with cellular components, leading to fluorescence upon excitation. The following diagram provides a generalized representation of this process.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or no staining | - Incorrect excitation/emission filters- Staining concentration too low- Incubation time too short | - Verify filter set compatibility with this compound's spectral properties- Increase the concentration of the this compound working solution- Increase the incubation time |

| High background staining | - Staining concentration too high- Inadequate washing | - Decrease the concentration of the this compound working solution- Increase the number and duration of PBS washes |

| Photobleaching | - Excessive exposure to excitation light | - Minimize exposure time during focusing and image acquisition- Use an anti-fade mounting medium |

| Tissue morphology is poor | - Improper tissue freezing or sectioning | - Ensure rapid and complete freezing of the OCT block- Optimize cryostat temperature and sectioning technique |

Conclusion

This compound is a viable fluorescent dye for staining frozen tissue sections. By following the detailed protocols and considering the technical parameters outlined in these application notes, researchers can effectively utilize this dye for visualizing tissue architecture and cellular components. Optimization of staining concentration and incubation times may be necessary for specific tissue types and applications.

References

Application Notes and Protocols for Violamine R in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Violamine R (also known as Acid Violet 9) is a synthetic fluorescent dye traditionally used in histology and for industrial purposes.[1][2][3] Its application in immunofluorescence is not well-documented in scientific literature. These application notes provide a comprehensive guide for researchers to evaluate and optimize this compound for immunofluorescence applications, rather than a validated, ready-to-use protocol.

Introduction to this compound

This compound is a potent fluorophore belonging to the xanthene class of dyes.[2] It exhibits environment-dependent photoluminescence.[4] While its use as a biological stain in hematology and histology is known, its potential as a fluorescent probe in immunofluorescence remains to be thoroughly explored. The successful application of other textile dyes in cellular staining suggests that this compound may be a viable candidate for fluorescence microscopy.

Characterization of this compound for Immunofluorescence

Prior to its use in immunofluorescence, several key photophysical and chemical properties of this compound must be determined in a biologically relevant context (e.g., in phosphate-buffered saline, PBS).

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Reported Value/Parameter | Comments |

| Molecular Formula | C₃₄H₂₅N₂NaO₆S | |

| Molecular Weight | 612.63 g/mol | |

| Absorbance Maximum (λ_abs) | 529 nm or 752 nm | The reported absorbance maximum varies and is solvent-dependent. It is crucial to determine the excitation maximum in the buffer system used for immunofluorescence. |

| Excitation Maximum (λ_ex) | To be determined | The excitation maximum should be determined using a spectrophotometer or a fluorometer in an aqueous buffer (e.g., PBS, pH 7.4). |

| Emission Maximum (λ_em) | To be determined | The emission maximum should be determined using a fluorometer in an aqueous buffer (e.g., PBS, pH 7.4). |

| Quantum Yield (Φ_F) | To be determined | Quantum yield is a measure of the efficiency of fluorescence. This can be determined relative to a standard fluorophore with a known quantum yield. |

| Photostability | To be determined | The resistance of this compound to photobleaching under typical fluorescence microscopy illumination conditions needs to be assessed. |

| Solubility | Soluble in water and ethanol |

Experimental Protocols

Protocol for Determining Optimal Spectral Properties

Objective: To determine the optimal excitation and emission wavelengths of this compound in a buffer suitable for immunofluorescence.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in deionized water or DMSO.

-

Prepare a series of dilutions of this compound in PBS (e.g., 0.1 µM to 10 µM).

-

Using the spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum (e.g., start with 550 nm, based on the absorbance maximum of 529 nm). The peak of this spectrum is the optimal excitation wavelength.

-

Next, set the excitation wavelength to the determined optimum and scan a range of emission wavelengths. The peak of this spectrum is the optimal emission wavelength.

-

Repeat for different concentrations to check for concentration-dependent spectral shifts.

Protocol for Antibody Conjugation (Hypothetical)

Objective: To covalently link this compound to a primary or secondary antibody. This protocol is hypothetical as the reactivity of this compound for standard antibody conjugation chemistries is unknown. The most common methods target primary amines (lysine residues) on the antibody.

Materials:

-

This compound (potentially modified with a reactive group like NHS-ester)

-

Primary or secondary antibody (1-2 mg/mL in PBS)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

If not already activated, chemically modify this compound to introduce a reactive group (e.g., an N-hydroxysuccinimide, NHS, ester). This is a complex step that may require significant chemical expertise.

-

Dissolve the amine-reactive this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Dialyze the antibody against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

-

Add the reactive this compound solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Remove unconjugated dye by passing the solution through a desalting column equilibrated with PBS.

-

Collect the colored fractions, which contain the conjugated antibody.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound.

General Immunofluorescence Protocol using this compound

Objective: To use a this compound-conjugated antibody for the detection of a target antigen in cultured cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (if using a this compound-conjugated secondary antibody)

-

This compound-conjugated antibody

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filters for this compound's determined excitation/emission spectra.

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile coverslips to the desired confluency.

-

Rinse the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Permeabilization (for intracellular antigens):

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Rinse three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Indirect Immunofluorescence:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Dilute the this compound-conjugated secondary antibody in blocking buffer. The optimal concentration must be determined through titration (see Table 2).

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Direct Immunofluorescence:

-

Dilute the this compound-conjugated primary antibody in blocking buffer. The optimal concentration must be determined through titration (see Table 2).

-

Incubate the cells for 1-2 hours at room temperature, protected from light.

-

-

-

Washing:

-

Wash the cells three times with PBS, for 5 minutes each wash, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the slides using a fluorescence microscope equipped with filters that match the determined excitation and emission spectra of this compound.

-

Table 2: Example Titration Series for a this compound-Conjugated Antibody

| Dilution | Concentration (µg/mL) | Signal Intensity | Background | Signal-to-Noise Ratio |

| 1:100 | 10 | ++++ | +++ | Low |

| 1:250 | 4 | +++ | ++ | Moderate |

| 1:500 | 2 | +++ | + | High (Optimal) |

| 1:1000 | 1 | ++ | + | Moderate |

| 1:2000 | 0.5 | + | + | Low |

Visualizations

References

Application Notes and Protocols: Violamine R as a Counterstain in Histology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Violamine R is not documented as a conventional counterstain in standard histological protocols. The following application notes and protocols are based on the known chemical properties of this compound as an acid dye and general principles of histological staining. Optimization will be required for specific applications.

Introduction

This compound, also known as Acid Violet 9, is a synthetic dye that has found applications in hematology and histology.[1][2] As an acid dye, it is expected to bind to basic cellular components such as the cytoplasm, collagen, and muscle fibers. This property suggests its potential use as a counterstain, providing contrast to nuclear stains like hematoxylin. Furthermore, this compound is a potent fluorophore, which may allow for its use in both brightfield and fluorescence microscopy.[3][4][5]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Common Names | This compound, Acid Violet 9 | |

| C.I. Number | 45190 | |

| CAS Number | 6252-76-2 | |

| Chemical Formula | C₃₄H₂₆N₂O₆S | |

| Molecular Weight | 590.65 g/mol | |

| Appearance | Solid | |

| UV Absorption Max | 529 nm | |

| Fluorescent Properties | Potent fluorophore | |

| Safety | Not classified as a hazardous substance |

Principle of Staining

As an acid dye, this compound carries a negative charge and will bind to components with a net positive charge within a tissue section. In a typical histological preparation, proteins in the cytoplasm and extracellular matrix are basic and will attract the anionic this compound dye. This results in the staining of these structures, providing a contrasting color to the nuclear stain, which is typically a basic dye (e.g., hematoxylin) that binds to the acidic nucleic acids in the cell nucleus.

Hypothesized Staining Mechanism

Caption: Hypothetical binding of anionic this compound to cationic tissue proteins.

Experimental Protocols

4.1. Preparation of Staining Solutions

This compound Stock Solution (1% w/v):

-

Weigh 1 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. Store in a tightly capped bottle at room temperature.

This compound Working Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired concentration.

-

A starting concentration of 0.2% is recommended.

-

Add a few drops of glacial acetic acid to lower the pH slightly and enhance staining, if necessary.

4.2. Staining Protocol for Paraffin-Embedded Sections

This protocol assumes the tissue sections have been appropriately fixed (e.g., in 10% neutral buffered formalin), processed, and embedded in paraffin wax.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: Rinse for 5 minutes.

-

-

Nuclear Staining (e.g., with Hematoxylin):

-